KRH-1636

Description

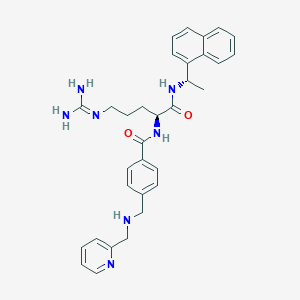

Structure

2D Structure

3D Structure

Properties

CAS No. |

568526-77-2 |

|---|---|

Molecular Formula |

C32H37N7O2 |

Molecular Weight |

551.7 g/mol |

IUPAC Name |

N-[(2S)-5-(diaminomethylideneamino)-1-[[(1S)-1-naphthalen-1-ylethyl]amino]-1-oxopentan-2-yl]-4-[(pyridin-2-ylmethylamino)methyl]benzamide |

InChI |

InChI=1S/C32H37N7O2/c1-22(27-12-6-9-24-8-2-3-11-28(24)27)38-31(41)29(13-7-19-37-32(33)34)39-30(40)25-16-14-23(15-17-25)20-35-21-26-10-4-5-18-36-26/h2-6,8-12,14-18,22,29,35H,7,13,19-21H2,1H3,(H,38,41)(H,39,40)(H4,33,34,37)/t22-,29-/m0/s1 |

InChI Key |

UYMDKKVILQGGBT-ZTOMLWHTSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=C(C=C3)CNCC4=CC=CC=N4 |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=C(C=C3)CNCC4=CC=CC=N4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KRH 1636 KRH-1636 KRH1636 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KRH-1636 in HIV-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a multi-step process that represents a critical target for antiretroviral therapy. The virus first binds to the CD4 receptor on the surface of T-cells, which induces conformational changes in the viral envelope glycoprotein gp120. This allows for subsequent binding to a coreceptor, either CCR5 or CXCR4. KRH-1636 is a potent and highly selective, low molecular weight nonpeptide antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2][3] Its mechanism of action is centered on the targeted blockade of this coreceptor, thereby preventing the entry of HIV-1 strains that utilize CXCR4 (X4-tropic viruses) for cell entry.[1][4] This document provides a detailed overview of the molecular interactions, inhibitory activity, and experimental validation of this compound's mechanism.

Core Mechanism of Action: CXCR4 Antagonism

This compound functions as a classic entry inhibitor. Its primary role is to obstruct the interaction between the HIV-1 surface glycoprotein gp120 and the CXCR4 coreceptor on the host cell.[5] This action is highly specific; this compound does not inhibit HIV-1 strains that use the CCR5 coreceptor (R5-tropic viruses), highlighting its targeted antagonistic activity.[1][3]

The mechanism can be broken down into the following key steps:

-

Binding to CXCR4: this compound binds directly to the CXCR4 receptor.[1][6] This interaction does not cause the receptor to be internalized or down-modulated from the cell surface.[1][3][4]

-

Steric Hindrance: By occupying a specific binding pocket on CXCR4, this compound physically prevents the gp120-CD4 complex on the virion from engaging with the coreceptor.[1][7]

-

Inhibition of Membrane Fusion: The successful binding of gp120 to both CD4 and a coreceptor is a prerequisite for conformational changes in the viral gp41 protein, which mediates the fusion of the viral and cellular membranes.[7][8] By blocking the coreceptor interaction, this compound halts this cascade, effectively preventing viral entry and subsequent replication.[1][2]

-

Inhibition of Signal Transduction: Beyond blocking viral entry, this compound also inhibits the binding of the natural CXC chemokine, stromal cell-derived factor 1α (SDF-1α), to CXCR4 and blocks subsequent intracellular signal transduction, such as Ca2+ signaling.[1][2][4]

Quantitative Analysis of In Vitro Inhibitory Activity

This compound demonstrates extremely potent and selective activity against X4-tropic HIV-1 strains in vitro. Its efficacy has been quantified in various cell-based assays, with key data summarized below. The high selectivity index indicates a wide therapeutic window, where the compound is effective at concentrations far below those at which it exerts cytotoxic effects.[1]

| Parameter | Virus Strain | Cell Line | Value (µM) | Selectivity Index (SI) | Reference |

| EC50 | X4 HIV-1 (IIIB) | MT-4 | 0.0193 | >21,000 | [1][3] |

| EC90 | X4 HIV-1 (IIIB) | MT-4 | 0.0478 | >8,500 | [1][3] |

| CC50 | - | MT-4 | 406.21 | - | [1][3] |

| IC50 | X4 HIV-1 | - | ~0.042 | - | [9] |

| Activity | R5 HIV-1 (YU-1, YU-2) | PBMCs | Ineffective | - | [1][3] |

-

EC50 (50% Effective Concentration): The concentration of this compound required to inhibit 50% of viral replication.

-

EC90 (90% Effective Concentration): The concentration required to inhibit 90% of viral replication.

-

CC50 (50% Cytotoxic Concentration): The concentration that causes a 50% reduction in cell viability.

-

Selectivity Index (SI): Calculated as CC50 / EC50.

Molecular Binding Site on CXCR4

The efficacy of this compound is rooted in its specific, high-affinity interaction with the CXCR4 receptor. Site-directed mutagenesis and molecular docking studies have elucidated the key amino acid residues within the transmembrane domains of CXCR4 that are critical for this binding.[6]

-

Key Interacting Residues: The potency and affinity of this compound are dependent on interactions with His(113), Asp(171), Asp(262), and His(281).[6]

-

Structural Moieties:

This multi-point interaction model explains the compound's high affinity and specificity for CXCR4.

Resistance Profile

While CXCR4 itself is a host protein and thus unlikely to mutate frequently, HIV-1 can develop resistance to this compound. This occurs through mutations in the viral envelope protein, gp120.[1] These mutations likely alter the conformation of gp120, allowing it to interact with the this compound-bound form of CXCR4 or to utilize the coreceptor in a way that circumvents the inhibitor's blocking effect.[1]

Experimental Protocols and Methodologies

The characterization of this compound's anti-HIV-1 activity relies on several key in vitro assays.

Anti-HIV-1 Activity and Cytotoxicity (MTT Assay)

-

Objective: To determine the concentration at which this compound inhibits viral replication (EC50) and the concentration at which it is toxic to cells (CC50).

-

Methodology:

-

Cell Seeding: MT-4 cells, which express CXCR4, are seeded into 96-well microplates.

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Viral Infection: A standardized amount of an X4-tropic HIV-1 strain (e.g., IIIB) is added to the wells containing cells and the compound. Control wells include cells with virus but no drug, and cells with no virus.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 5 days).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to all wells. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Quantification: The formazan is solubilized, and the absorbance is read on a spectrophotometer. The reduction in viral-induced cell death (cytopathic effect) is used to calculate the EC50, while the reduction in viability in uninfected wells is used to determine the CC50.[1][3]

-

Viral Replication Inhibition (p24 Antigen Assay)

-

Objective: To directly measure the inhibition of viral protein production in primary human cells.

-

Methodology:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) to promote T-cell proliferation.

-

Infection and Treatment: The stimulated PBMCs are infected with an X4-tropic HIV-1 strain (e.g., NL4-3) in the presence of various concentrations of this compound.

-

Culture and Sampling: The cells are cultured, and supernatant samples are collected at multiple time points (e.g., daily or every other day).

-

p24 Quantification: The concentration of the HIV-1 p24 capsid protein in the culture supernatants is quantified using a p24 ELISA kit.

-

Analysis: A dose-dependent reduction in p24 antigen levels indicates inhibitory activity.[1][3]

-

Syncytium Formation Assay

-

Objective: To assess the inhibition of virus-mediated membrane fusion.

-

Methodology:

-

Cell Co-culture: Chronically HIV-1-infected MOLT-4 cells are co-cultured with uninfected MOLT-4 cells.

-

Treatment: The co-culture is maintained in the presence of varying concentrations of this compound.

-

Observation: The formation of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells) is observed microscopically.

-

Analysis: Inhibition of syncytium formation indicates that this compound blocks the membrane fusion step of the viral lifecycle.[1]

-

Conclusion

This compound is an extremely potent and selective CXCR4 antagonist that inhibits HIV-1 replication by blocking viral entry.[1][4] Its mechanism of action is well-defined, involving direct, high-affinity binding to a specific pocket within the CXCR4 coreceptor, thereby preventing its interaction with the viral gp120 protein.[1][6] This targeted action is effective only against X4-tropic HIV-1 strains. The compound exhibits a very favorable in vitro safety profile, as indicated by its high selectivity index.[1] this compound represents a clear example of a targeted entry inhibitor and serves as a valuable pharmacological tool for studying the HIV-1 entry process.

References

- 1. pnas.org [pnas.org]

- 2. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. Probing the Molecular Interactions between CXC Chemokine Receptor 4 (CXCR4) and an Arginine-Based Tripeptidomimetic Antagonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. m.youtube.com [m.youtube.com]

- 9. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The CXCR4 Antagonist KRH-1636: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRH-1636 is a potent and selective non-peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key coreceptor for T-cell tropic (X4) strains of the Human Immunodeficiency Virus type 1 (HIV-1). By binding to CXCR4, this compound effectively blocks the entry of HIV-1 into host cells, demonstrating significant antiviral activity. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological data of this compound. Detailed protocols for key experimental assays are provided to facilitate further research and development of this and similar compounds.

Chemical Structure and Properties

This compound is a synthetic, small-molecule compound with the chemical name N-((S)-5-guanidino-1-(((S)-1-(naphthalen-1-yl)ethyl)amino)-1-oxopentan-2-yl)-4-(((pyridin-2-ylmethyl)amino)methyl)benzamide.[1] Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-((S)-5-guanidino-1-(((S)-1-(naphthalen-1-yl)ethyl)amino)-1-oxopentan-2-yl)-4-(((pyridin-2-ylmethyl)amino)methyl)benzamide |

| Molecular Formula | C₃₂H₃₇N₇O₂ |

| Molecular Weight | 551.70 g/mol |

| CAS Number | 568526-77-2 |

| SMILES | NC(NCCC--INVALID-LINK--C)=O">C@@HNC(C3=CC=C(C=C3)CNCC4=NC=CC=C4)=O)=N |

Mechanism of Action

This compound exerts its anti-HIV-1 effect by directly interfering with the viral entry process. HIV-1 entry into target T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, exposing a binding site for a coreceptor, which for X4-tropic HIV-1 strains is CXCR4. The subsequent interaction between gp120 and CXCR4 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

This compound acts as a competitive antagonist at the CXCR4 receptor. It binds to CXCR4 and prevents the interaction with the viral gp120, thereby inhibiting the fusion of the viral and cell membranes and blocking viral entry. This mechanism is supported by evidence from competitive binding assays and the inhibition of CXCR4-mediated signaling pathways.

Signaling Pathway

The binding of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α), or the HIV-1 gp120 protein, activates intracellular signaling cascades. A key event in this process is the mobilization of intracellular calcium ([Ca²⁺]i). This compound has been shown to inhibit SDF-1α-induced calcium mobilization, confirming its antagonistic effect on CXCR4 signaling.

References

KRH-1636: A Technical Overview of a Potent CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of KRH-1636, a potent and selective non-peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). This document consolidates key experimental data, outlines detailed methodologies, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a low molecular weight, non-peptide molecule identified as a highly potent and selective antagonist of the CXCR4 receptor.[1][2] Initially discovered through the screening of a chemical library from Kureha Chemical Industry, this compound has demonstrated significant potential as an anti-HIV-1 agent.[1][3] Its primary mechanism of action involves blocking the entry of T-cell line-tropic (X4) HIV-1 into host cells, a process mediated by the CXCR4 coreceptor.[1][2][4] Furthermore, this compound has been shown to be orally absorbable, a key characteristic for potential therapeutic applications.[1][2]

Discovery and Development History

The discovery of this compound stemmed from a screening of over 1,000 compounds from the Kureha Chemical Industry's chemical library.[1] The initial screening utilized a conventional MTT assay to assess the anti-HIV-1 activity in CXCR4-expressing MT-4 cells.[1][3] Through subsequent optimization of a lead compound, this compound was identified as an exceptionally potent inhibitor of HIV-1 replication.[1] Developed by Tokyo Medical & Dental University, this compound has primarily been evaluated in preclinical studies.[5] While derivatives of this compound, such as KRH-2731 and KRH-3955, have been synthesized and shown to have even greater potency in preventing CXCL12-induced chemotaxis, they have not progressed to clinical trials.[3]

Mechanism of Action

This compound exerts its effects by directly interfering with the function of the CXCR4 receptor. It specifically inhibits the binding of the natural ligand, stromal cell-derived factor 1α (SDF-1α), to CXCR4.[1][2] This competitive antagonism prevents the subsequent intracellular signaling cascades that are normally initiated by SDF-1α binding.[1] In the context of HIV-1 infection, this compound blocks the interaction between the viral envelope glycoprotein and the CXCR4 coreceptor, thereby inhibiting viral entry and membrane fusion.[1][2] Importantly, the inhibitory effect of this compound is selective for CXCR4, with no significant activity observed against other chemokine receptors such as CCR5, CXCR1, CCR3, or CCR4.[1] Unlike some other CXCR4 modulators, this compound does not induce the internalization of the CXCR4 receptor.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: Anti-HIV-1 Activity of this compound

| Parameter | Cell Line/Virus Strain | Value (µM) |

| EC50 | MT-4 cells (IIIB strain) | 0.0193 |

| EC90 | MT-4 cells (IIIB strain) | 0.0478 |

| EC50 | PBMCs (NL4-3 strain) | Dose-dependent reduction |

| EC50 | PBMCs (HTLV-IIIB) | Similar to NL4-3 |

| EC50 | PBMCs (YU-6, YU-10, YU-11 clinical isolates) | Similar to NL4-3 |

EC50/EC90: 50% and 90% effective concentrations for inhibiting HIV-1 replication.[1]

Table 2: CXCR4 Binding Affinity of this compound

| Parameter | Assay | Value (µM) |

| IC50 | [125I]SDF-1α binding to MT-4 cells | 0.013 |

IC50: 50% inhibitory concentration for displacing radiolabeled SDF-1α.[1]

Key Experimental Protocols

This section details the methodologies for the pivotal experiments used to characterize this compound.

Anti-HIV-1 Activity (MTT Assay)

The anti-HIV-1 activity of this compound was quantified using a conventional MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay in MT-4 cells.

-

Cell Culture: MT-4 cells, which are positive for CXCR4, were used.

-

Virus Infection: Cells were infected with the X4-tropic HIV-1 IIIB strain.

-

Compound Treatment: Various concentrations of this compound were added to the infected cell cultures.

-

MTT Assay: After a 5-day incubation period, MTT solution was added to the wells. The formation of formazan crystals by viable cells was quantified by measuring the absorbance at a specific wavelength.

-

Data Analysis: The effective concentrations (EC50 and EC90) were calculated based on the reduction of cytopathic effects in the presence of the compound.[1]

p24 Antigen Accumulation Assay

This assay was employed to confirm the inhibitory effect of this compound on HIV-1 replication in peripheral blood mononuclear cells (PBMCs).

-

Cell Isolation and Culture: PBMCs were isolated from healthy donors and stimulated with phytohemagglutinin (PHA).

-

Virus Infection: Stimulated PBMCs were infected with X4 or R5 strains of HIV-1.

-

Compound Treatment: this compound was added at various concentrations to the infected PBMC cultures.

-

p24 Antigen Measurement: Culture supernatants were collected at different time points (e.g., 5 days post-infection), and the concentration of the viral p24 antigen was measured using an enzyme-linked immunosorbent assay (ELISA).[1]

-

Data Analysis: The reduction in p24 levels in the presence of this compound indicated the inhibition of viral replication.[1]

Ligand Binding Assay

The ability of this compound to inhibit the binding of SDF-1α to CXCR4 was assessed using a radioligand binding assay.

-

Cell Preparation: MT-4 cells, which endogenously express CXCR4, were used.

-

Radioligand: [125I]-labeled SDF-1α was used as the radioligand.

-

Competition Binding: The cells were incubated with the radioligand in the presence of increasing concentrations of this compound or a control compound (AMD3100).

-

Measurement of Bound Radioactivity: After incubation, the cells were washed to remove unbound radioligand, and the amount of bound radioactivity was measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [125I]SDF-1α (IC50) was determined.[1]

Calcium Mobilization Assay

This assay was used to determine the effect of this compound on CXCR4-mediated intracellular signaling.

-

Cell Line: Human osteosarcoma (HOS) cells engineered to express CXCR4 (HOS/CXCR4) were utilized.

-

Calcium Indicator Dye: The cells were loaded with a calcium-sensitive fluorescent dye.

-

Stimulation: The cells were first treated with this compound at various concentrations, followed by stimulation with SDF-1α.

-

Measurement of Intracellular Calcium: The change in intracellular calcium concentration was monitored by measuring the fluorescence intensity over time.

-

Data Analysis: The ability of this compound to abrogate the SDF-1α-induced increase in intracellular calcium was assessed in a dose-dependent manner.[1]

Visualizations

CXCR4 Signaling Pathway

References

- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. pnas.org [pnas.org]

The Pharmacokinetics and Oral Bioavailability of KRH-1636: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic properties and oral bioavailability of KRH-1636, a potent and selective antagonist of the CXC chemokine receptor 4 (CXCR4). The information presented is compiled from preclinical studies and is intended to inform further research and development of this compound as a potential therapeutic agent, particularly in the context of HIV-1 infection.

Quantitative Pharmacokinetic and In Vitro Efficacy Data

The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its efficacy and bioavailability.

| Parameter | Value | Species/System | Method | Reference |

| Oral Bioavailability | ~7% | Rat (intraduodenal) | Liquid Chromatography-Mass Spectrometry (LC-MS) | [1][2] |

| Oral Bioavailability (Methansulfonated Analog) | ~69% | Rat (intraduodenal) | Liquid Chromatography-Mass Spectrometry (LC-MS) | [1][2] |

| Plasma Concentration (Cmax) | 30.6 µM (at 60 min) | Rat (intraduodenal) | Not Specified | [1][2] |

| 50% Effective Concentration (EC50) vs. X4 HIV-1 | 0.0193 µM | MT-4 cells | MTT Assay | [1] |

| 90% Effective Concentration (EC90) vs. X4 HIV-1 | 0.0478 µM | MT-4 cells | MTT Assay | [1] |

| 50% Cytotoxic Concentration (CC50) | 406.21 µM | MT-4 cells | MTT Assay | [1] |

| Serum EC50 (at 60 min post-administration) | 0.18% | Rat | MTT Assay | [1][2] |

| Serum EC90 (at 60 min post-administration) | 0.27% | Rat | MTT Assay | [1][2] |

Experimental Protocols

In Vivo Oral Absorbability and Bioavailability Assessment in Rats

The oral absorbability of this compound was investigated in male Wistar rats.[1] The following protocol was employed:

-

Subjects: Male Wistar rats (6 weeks old) were acclimated for at least one week prior to the study.

-

Preparation: Rats were fasted for approximately 18 hours before administration of the compound. Anesthesia was induced with diethyl ether, followed by pylorus ligation.

-

Formulation: this compound and its methansulfonated analog were dissolved in 45% hydroxypropyl-β-cyclodextrin.

-

Administration: The compound was administered directly into the duodenum via a tube at a dose of 200 mg/ml per kg.

-

Sample Collection: Blood samples were collected at various time points after administration.

-

Analysis: The concentration of this compound in the plasma was quantified using liquid chromatography-mass spectrometry (LC-MS). The anti-HIV-1 activity of the serum was determined using an MTT assay with MT-4 cells.[1][2]

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for Oral Bioavailability Study

The following diagram illustrates the key steps in the experimental protocol used to determine the oral bioavailability of this compound in rats.

Caption: Workflow for this compound oral bioavailability assessment in rats.

Signaling Pathway of this compound as a CXCR4 Antagonist

This compound exerts its anti-HIV-1 effect by acting as a CXCR4 antagonist.[1][3][4] The diagram below depicts the mechanism of action.

Caption: this compound mechanism as a CXCR4 antagonist to block HIV-1 entry.

References

- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

KRH-1636: A Profile of High Selectivity for the CXCR4 Chemokine Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KRH-1636 is a potent, orally bioavailable, non-peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). This document provides a comprehensive technical overview of the selectivity profile of this compound, detailing its high specificity for CXCR4 over other chemokine receptors. This guide includes a compilation of available quantitative data, detailed experimental methodologies for assessing selectivity, and visualizations of the relevant biological pathways and experimental workflows. The exceptional selectivity of this compound for CXCR4 underscores its potential as a targeted therapeutic agent in indications where CXCR4 signaling is dysregulated, such as HIV-1 infection and certain cancers.

Introduction

The chemokine receptor CXCR4, a G-protein coupled receptor (GPCR), and its cognate ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), play a crucial role in numerous physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking. The CXCL12/CXCR4 axis is also implicated in the pathophysiology of various diseases. For instance, CXCR4 is a major co-receptor for T-cell tropic (X4) strains of HIV-1, facilitating viral entry into host cells. Furthermore, the upregulation of CXCR4 expression in various cancers is associated with tumor growth, invasion, and metastasis.

Given the therapeutic potential of antagonizing the CXCL12/CXCR4 pathway, the development of selective inhibitors is of significant interest. Non-specific inhibition of other chemokine receptors could lead to undesirable side effects due to the disruption of their homeostatic functions. This compound has emerged as a promising CXCR4 antagonist with a high degree of selectivity.

Quantitative Selectivity Profile of this compound

Table 1: Ligand Binding Inhibition Profile of this compound [1]

| Receptor | Ligand Used in Assay | This compound Concentration | Observed Inhibition | IC50 (µM) |

| CXCR4 | [¹²⁵I]SDF-1α | Dose-dependent | Yes | 0.013 |

| CXCR1 | [¹²⁵I]IL-8 | Not specified | No | Not Determined |

| CCR3 | [¹²⁵I]Eotaxin | Not specified | No | Not Determined |

| CCR4 | [¹²⁵I]TARC | Not specified | No | Not Determined |

| CCR5 | [¹²⁵I]RANTES | Not specified | No | Not Determined |

Table 2: Functional Activity Profile of this compound

| Assay | Cell Line | Parameter Measured | This compound EC50 (µM) |

| Anti-HIV-1 Activity (X4-tropic) | MT-4 cells | Inhibition of HIV-1 replication | 0.0193[1] |

| Cytotoxicity | MT-4 cells | Cell viability | 406.21[1] |

The selectivity index of this compound, calculated as the ratio of its 50% cytotoxic concentration (CC50) to its 50% effective concentration (EC50) for anti-HIV-1 activity, is greater than 10,000, indicating a wide therapeutic window.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the selectivity of this compound.

Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the binding affinity (IC50, Ki) of this compound for CXCR4 and other chemokine receptors.

Materials:

-

Cells or cell membranes expressing the target chemokine receptor (e.g., CHO cells stably expressing CXCR1, CCR3, CCR4, or CCR5, and MT-4 cells for CXCR4)[1]

-

Radiolabeled ligands (e.g., [¹²⁵I]SDF-1α, [¹²⁵I]IL-8, [¹²⁵I]eotaxin, [¹²⁵I]TARC, [¹²⁵I]RANTES)[1]

-

This compound

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., binding buffer without BSA)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes or whole cells, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (or unlabeled ligand for determining total and non-specific binding).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To assess the functional antagonism of this compound on CXCR4 and other chemokine receptors.

Materials:

-

Cells expressing the target chemokine receptor (e.g., HOS/CXCR4, HOS/CCR1, HOS/CCR2b, HOS/CCR3, HOS/CCR4, HOS/CCR5)[1]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Agonist for each receptor (e.g., SDF-1α, RANTES, MCP-1, eotaxin, macrophage-derived chemokine, MIP-1α)[1]

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorometric imaging plate reader (FLIPR) or a similar instrument

Procedure:

-

Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation: Place the plate in the fluorometric reader and add the specific agonist to each well.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Determine the ability of this compound to inhibit the agonist-induced calcium flux. Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Objective: To evaluate the inhibitory effect of this compound on CXCR4-mediated cell migration.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Chemoattractant (SDF-1α)

-

This compound

-

Transwell inserts with a porous membrane

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell counting method (e.g., hemocytometer, automated cell counter, or a fluorescent dye-based method)

Procedure:

-

Assay Setup: Place the chemoattractant (SDF-1α) in the lower chamber of the Transwell plate.

-

Cell Preparation: Pre-incubate the CXCR4-expressing cells with varying concentrations of this compound.

-

Cell Seeding: Add the pre-incubated cells to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for several hours to allow cell migration through the porous membrane.

-

Quantification: Count the number of cells that have migrated to the lower chamber.

-

Data Analysis: Plot the percentage of inhibition of cell migration against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 activates several downstream signaling cascades that are crucial for cell migration, survival, and proliferation. This compound, as a CXCR4 antagonist, blocks the initiation of these pathways.

Caption: CXCR4 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Selectivity Screening

The determination of this compound's selectivity involves a series of binding and functional assays against a panel of chemokine receptors.

References

A Technical Guide to KRH-1636: A Potent CXCR4 Antagonist for Blocking HIV-1 Membrane Fusion

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface.[1][2] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[1][3] For T-cell line tropic (X4) HIV-1 strains, the CXCR4 coreceptor is essential for viral entry.[4][5] The subsequent binding to CXCR4 induces further conformational changes in the gp41 transmembrane protein, leading to the insertion of its fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes.[3][6]

KRH-1636 is a low molecular weight, nonpeptide antagonist of the CXCR4 coreceptor.[4][5][7] It demonstrates potent and selective activity against X4-tropic HIV-1 strains by specifically inhibiting the interaction between the virus and the CXCR4 coreceptor, thereby blocking a critical step in the viral entry and membrane fusion process.[4][7] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and key experimental methodologies used to characterize the role of this compound in preventing HIV-1 infection.

Mechanism of Action: CXCR4 Blockade

This compound exerts its anti-HIV-1 activity by functioning as a competitive antagonist at the CXCR4 receptor.[4][8] It directly interferes with the binding of the X4-tropic HIV-1 gp120 to the coreceptor, an essential step for the conformational changes in gp41 that drive membrane fusion.[4][5] By occupying the binding site on CXCR4, this compound effectively prevents the viral entry cascade.[4] Its mechanism is highly specific; it shows no activity against R5-tropic HIV-1, which utilizes the CCR5 coreceptor.[4][9]

Furthermore, this compound has been shown to inhibit the binding of the natural CXCR4 ligand, stromal cell-derived factor 1α (SDF-1α), and the subsequent intracellular signal transduction, such as calcium mobilization.[4] Unlike some ligands, this compound does not induce the internalization or down-modulation of the CXCR4 receptor from the cell surface.[4][5]

Caption: this compound blocks HIV-1 entry by binding to the CXCR4 coreceptor.

Quantitative Efficacy Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The compound exhibits potent antiviral activity at nanomolar concentrations with a very high selectivity index, indicating a wide therapeutic window.

| Parameter | Value | Cell Line / Assay Condition | Virus Strain | Reference |

| EC₅₀ | 0.0193 µM | MT-4 cells (MTT Assay) | HIV-1 IIIB (X4) | [4][9] |

| EC₉₀ | 0.0478 µM | MT-4 cells (MTT Assay) | HIV-1 IIIB (X4) | [4][9] |

| CC₅₀ | 406.21 µM | MT-4 cells | N/A | [4][9] |

| Selectivity Index | >10,000 | (CC₅₀ / EC₅₀) | N/A | [4][10] |

| IC₅₀ (SDF-1α Binding) | 0.013 µM | CHO/CXCR4 cells | N/A | [4] |

Key Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its mechanism and efficacy. Detailed methodologies are outlined below.

This assay measures the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.

-

Cell Preparation: MT-4 cells are seeded into 96-well microtiter plates.

-

Compound Addition: Serial dilutions of this compound (or control compounds) are added to the wells.

-

Virus Infection: A standardized amount of X4-tropic HIV-1 (e.g., IIIB strain) is added to the wells. Control wells include mock-infected cells and infected, untreated cells.

-

Incubation: The plates are incubated for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Staining: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: The formazan crystals are solubilized, and the absorbance is read at 540 nm using a microplate reader.

-

Analysis: The percentage of cell protection is calculated relative to control wells, and the 50% effective concentration (EC₅₀) is determined.

This assay assesses the ability of this compound to prevent the formation of syncytia (large, multinucleated cells) that result from the fusion of HIV-1 infected cells with uninfected CD4+ CXCR4+ cells.[4]

-

Cell Preparation: Uninfected target cells (e.g., MOLT-4) are prepared. HIV-1-infected MOLT-4 cells, which chronically express the viral envelope proteins, are used as effector cells.

-

Compound Treatment: Target cells are pre-incubated with various concentrations of this compound.

-

Co-culture: The infected effector cells are mixed with the pre-treated uninfected target cells.

-

Incubation: The co-culture is incubated for a defined period (e.g., 24 hours) to allow for cell fusion.

-

Observation: The formation of syncytia is observed and quantified using light microscopy.

-

Analysis: The concentration of this compound that inhibits syncytium formation by 50% is determined.[4]

Caption: Workflow for the Cell-Cell Fusion Inhibition Assay.

-

SDF-1α Competitive Binding Assay: This assay measures the ability of this compound to compete with radio-labeled SDF-1α for binding to CXCR4-expressing cells (e.g., CHO/CXCR4). Inhibition of the radioligand binding signal indicates direct competition at the receptor, allowing for the calculation of an IC₅₀ value.[4]

-

Calcium Mobilization Assay: CXCR4 is a G-protein coupled receptor, and its activation by SDF-1α leads to an increase in intracellular calcium (Ca²⁺) levels.[4] This assay uses a calcium-sensitive fluorescent dye to monitor changes in intracellular Ca²⁺ in CXCR4-expressing cells. This compound's ability to abrogate the SDF-1α-induced calcium flux confirms its functional antagonism at the receptor.[4]

Conclusion

This compound is a highly potent and selective small-molecule antagonist of the CXCR4 coreceptor. Its mechanism of action is centered on blocking the entry of X4-tropic HIV-1 strains by preventing a crucial virus-host cell interaction required for membrane fusion. The extensive in vitro data, supported by in vivo studies in mouse models, highlight its potential as a therapeutic agent.[4][5] A key advantage of this compound is its demonstrated oral bioavailability, a critical feature for anti-HIV drugs intended for chronic, long-term therapy.[4][10] As a member of the entry inhibitor class, this compound represents a valuable tool for combating HIV-1, particularly in therapeutic strategies targeting viral entry and fusion.

References

- 1. imrpress.com [imrpress.com]

- 2. HIV - Wikipedia [en.wikipedia.org]

- 3. HIV-1 Membrane Fusion: Targets of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of HIV-1 gp41 with its membrane anchors targeted by neutralizing antibodies | eLife [elifesciences.org]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

Initial Toxicity Profile of KRH-1636 in Preclinical Cell Line Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

KRH-1636 is a low molecular weight, non-peptide antagonist of the CXC chemokine receptor 4 (CXCR4).[1] Primarily investigated for its potent and selective anti-HIV-1 activity, initial preclinical studies have also provided insights into its toxicity profile in cell lines. This technical guide synthesizes the currently available public data on the in vitro toxicity of this compound, details the experimental methodologies used in these assessments, and visualizes the relevant signaling pathways and experimental workflows. The objective is to provide a comprehensive resource for researchers and drug development professionals engaged in the study of CXCR4 antagonists and their potential therapeutic applications.

Data Presentation: Cytotoxicity of this compound

The publicly available quantitative data on the cytotoxicity of this compound is currently limited to a single cell line, as summarized in the table below.

| Cell Line | Assay Type | Parameter | Value (µM) | Selectivity Index (SI) | Reference |

| MT-4 (Human T-cell leukemia) | MTT Assay | CC50 | 406.21 | >10,000 | [1] |

Note: The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). The reported EC50 for this compound's anti-HIV-1 activity in MT-4 cells was 0.0193 µM.[1] A high SI value is indicative of a favorable safety profile, suggesting that the compound is significantly more potent in its desired effect than in causing general cellular toxicity.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.

Detailed Protocol:

-

Cell Seeding:

-

Culture the desired cell line (e.g., MT-4 cells) in appropriate growth medium.

-

Harvest cells during their exponential growth phase.

-

Seed the cells into a 96-well flat-bottom microplate at a predetermined optimal density.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control and untreated cells as a baseline.

-

Incubate the plate for a duration relevant to the study (e.g., 4-5 days for anti-HIV-1 assays).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

The absorbance values are plotted against the concentration of this compound.

-

The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve using non-linear regression analysis.

-

Calcium Mobilization Assay

This assay is used to determine the functional antagonist activity of this compound on the CXCR4 receptor.

Principle: The binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to the CXCR4 receptor triggers a G-protein-mediated signaling cascade that results in the release of calcium (Ca2+) from intracellular stores. This transient increase in intracellular Ca2+ can be measured using fluorescent Ca2+ indicators. An antagonist like this compound will block the SDF-1α-induced Ca2+ mobilization.

Detailed Protocol:

-

Cell Preparation and Dye Loading:

-

Use a cell line that expresses CXCR4 (e.g., HOS/CXCR4 cells).

-

Harvest the cells and resuspend them in a suitable buffer.

-

Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) by incubating them in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

After incubation, wash the cells to remove excess dye and resuspend them in the assay buffer.

-

-

Compound Incubation:

-

Aliquot the dye-loaded cells into a 96-well plate.

-

Add varying concentrations of this compound to the wells and incubate for a short period to allow the compound to bind to the CXCR4 receptors.

-

-

Stimulation and Measurement:

-

Use a fluorescence plate reader with automated injection capabilities.

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of SDF-1α into each well to stimulate the CXCR4 receptors.

-

Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular Ca2+.

-

-

Data Analysis:

-

The change in fluorescence intensity is plotted against time.

-

The ability of this compound to inhibit the SDF-1α-induced Ca2+ signal is quantified. The IC50 value, the concentration of this compound that inhibits 50% of the maximal SDF-1α-induced Ca2+ response, can be calculated from the dose-response curve.

-

Visualizations

Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for KRH-1636: In Vitro HIV-1 Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of the anti-HIV-1 activity of KRH-1636, a potent and selective CXCR4 antagonist.

Introduction

This compound is a low molecular weight, non-peptide compound that has demonstrated significant and selective inhibitory activity against T-cell line-tropic (X4) Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its mechanism of action involves the blockade of the CXCR4 coreceptor, a crucial component for the entry of X4 HIV-1 strains into target cells.[2][3] By binding to the second and third extracellular loops of CXCR4, this compound prevents the interaction between the viral envelope glycoprotein gp120 and the coreceptor, thereby inhibiting viral entry and subsequent membrane fusion.[2][3] This document outlines the key in vitro assays used to characterize the antiviral efficacy, cytotoxicity, and mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data for the in vitro anti-HIV-1 activity and cytotoxicity of this compound.

Table 1: Anti-HIV-1 Activity of this compound against various X4 HIV-1 Strains in MT-4 Cells

| HIV-1 Strain | 50% Effective Concentration (EC₅₀) (µM) | 90% Effective Concentration (EC₉₀) (µM) |

| IIIB | 0.0193 | 0.0478 |

| NL4-3 | Similar potency to IIIB | Not Reported |

| YU-6 (clinical isolate) | Similar potency to IIIB | Not Reported |

| YU-10 (clinical isolate) | Similar potency to IIIB | Not Reported |

| YU-11 (clinical isolate) | Similar potency to IIIB | Not Reported |

Data sourced from PNAS (2003).[1][4]

Table 2: Cytotoxicity and Selectivity Index of this compound in MT-4 Cells

| Parameter | Value (µM) |

| 50% Cytotoxic Concentration (CC₅₀) | 406.21 |

| Selectivity Index (SI = CC₅₀/EC₅₀) | >10,000 |

Data sourced from ResearchGate, citing Ichiyama et al. (2003).[5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Anti-HIV-1 Activity Assay (MTT Assay)

This assay determines the ability of this compound to inhibit HIV-1 replication in a susceptible cell line. The viability of the cells is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method.

Materials:

-

This compound (dissolved in DMSO)

-

MT-4 cells (human T-cell line)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

HIV-1 stock (e.g., IIIB or NL4-3 strain)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. Ensure the cells are in the logarithmic growth phase.

-

Compound Dilution: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Assay Setup:

-

Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Add 100 µL of the diluted this compound to the respective wells.

-

Include control wells:

-

Cell control (cells only)

-

Virus control (cells + virus, no compound)

-

Compound toxicity control (cells + compound, no virus)

-

-

-

Infection: Infect the cells with a pre-titered amount of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of protection by the compound and determine the EC₅₀ value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of this compound on the host cells.

Procedure:

The protocol is identical to the Anti-HIV-1 Activity Assay, with the exception that no virus is added to the wells. The CC₅₀ value is determined from the dose-response curve of compound concentration versus cell viability.

HIV-1 p24 Antigen Assay

This ELISA-based assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, providing a direct measure of viral replication.

Materials:

-

Supernatants from this compound treated and untreated HIV-1 infected cell cultures

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection: At the end of the incubation period from the antiviral assay, centrifuge the 96-well plates and collect the culture supernatants.

-

ELISA Protocol: Follow the manufacturer's instructions for the HIV-1 p24 Antigen ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for p24.

-

Adding the collected culture supernatants and standards to the wells.

-

Incubating to allow p24 antigen to bind to the capture antibody.

-

Washing the plate to remove unbound materials.

-

Adding a detection antibody (e.g., biotinylated anti-p24).

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a substrate (e.g., TMB) to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve using the p24 standards. Determine the concentration of p24 in the culture supernatants and calculate the percentage of inhibition of viral replication for each concentration of this compound.

CXCR4 Binding and Competition Assay

This flow cytometry-based assay determines the ability of this compound to block the binding of an anti-CXCR4 monoclonal antibody (mAb) or the natural ligand, SDF-1α, to the CXCR4 receptor on the cell surface.

Materials:

-

CXCR4-expressing cells (e.g., MT-4 or Jurkat cells)

-

This compound

-

PE-conjugated anti-CXCR4 monoclonal antibody (e.g., 12G5) or fluorescently-labeled SDF-1α

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the CXCR4-expressing cells.

-

Compound Incubation: Incubate the cells with various concentrations of this compound for a predetermined time (e.g., 30 minutes) at room temperature.

-

Antibody/Ligand Staining: Add the PE-conjugated anti-CXCR4 mAb or fluorescently-labeled SDF-1α to the cells and incubate for another 30 minutes in the dark.

-

Washing: Wash the cells with flow cytometry buffer to remove unbound antibody or ligand.

-

Data Acquisition: Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of inhibition of mAb or SDF-1α binding at each concentration of this compound.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Experimental Workflow: Anti-HIV-1 Activity Assay

Caption: Workflow for determining the anti-HIV-1 activity of this compound.

Logical Relationship: Drug Evaluation Cascade

Caption: Logical flow of in vitro evaluation for an antiviral compound.

References

- 1. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 2. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. ablinc.com [ablinc.com]

- 5. immunodx.com [immunodx.com]

Application Notes and Protocols for KRH-1636 in Peripheral Blood Mononuclear Cell (PBMC) Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRH-1636 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] CXCR4, in conjunction with its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), plays a crucial role in a variety of physiological and pathological processes. These include hematopoiesis, immune responses, and inflammation. In the context of immunology, the CXCL12/CXCR4 axis is pivotal for the trafficking, homing, and activation of immune cells, including peripheral blood mononuclear cells (PBMCs). This compound exerts its effects by blocking the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling pathways.[1][2][3] These application notes provide detailed protocols for the utilization of this compound in PBMC cultures to investigate its effects on cell viability, migration, and cytokine production.

Mechanism of Action of this compound

This compound functions as a competitive antagonist of the CXCR4 receptor. By occupying the receptor binding site, it prevents the interaction with CXCL12. This blockade inhibits the conformational changes in the CXCR4 receptor that are necessary to activate intracellular signaling cascades. The downstream consequences of this inhibition include the abrogation of G-protein activation, suppression of calcium mobilization, and inactivation of pathways such as the Phospholipase C (PLC)/Inositol triphosphate (IP3) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.

Data Presentation

Table 1: In Vitro Activity of this compound in Human T-cell Line (MT-4)

| Parameter | Concentration (µM) | Cell Line | Reference |

| EC₅₀ (Anti-HIV-1) | 0.0193 | MT-4 | [1] |

| EC₉₀ (Anti-HIV-1) | 0.0478 | MT-4 | [1] |

| CC₅₀ (Cytotoxicity) | 406.21 | MT-4 | [1] |

Table 2: Recommended Concentration Range of this compound for PBMC Culture Experiments

| Experiment Type | Suggested Starting Concentration Range (µM) | Notes |

| Cytotoxicity Assay | 0.1 - 100 | To determine the non-toxic concentration range for your specific PBMC donor and culture conditions. |

| Migration Assay | 0.01 - 10 | Based on effective concentrations in antiviral and other functional assays. A dose-response experiment is recommended. |

| Cytokine Production Assay | 0.1 - 20 | To assess the immunomodulatory effects of this compound on cytokine secretion. |

Mandatory Visualizations

Caption: Experimental workflow for studying this compound in PBMCs.

Caption: Inhibition of CXCR4 signaling by this compound.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-buffered saline (PBS), sterile

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

-

Centrifuge

-

Sterile conical tubes (15 mL and 50 mL)

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.

-

Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.

-

Count the cells using a hemocytometer and trypan blue exclusion to determine cell number and viability.

-

Adjust the cell concentration to the desired density for your experiment in complete RPMI.

Protocol 2: Determination of this compound Cytotoxicity in PBMCs (MTT Assay)

Materials:

-

Isolated PBMCs

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete RPMI medium

-

96-well flat-bottom cell culture plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed 1 x 10⁵ PBMCs in 100 µL of complete RPMI per well in a 96-well plate.

-

Prepare a serial dilution of this compound in complete RPMI. It is recommended to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.

-

Add 100 µL of the this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

Protocol 3: PBMC Migration (Chemotaxis) Assay using a Transwell System

Materials:

-

Isolated PBMCs

-

This compound

-

Recombinant human CXCL12 (SDF-1α)

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

Serum-free RPMI-1640 medium

-

Cell counting solution (e.g., CellTiter-Glo®) or flow cytometer for cell enumeration

Procedure:

-

Resuspend PBMCs in serum-free RPMI at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the PBMCs with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.

-

In the lower chamber of the 24-well plate, add 600 µL of serum-free RPMI containing a chemoattractant concentration of CXCL12 (e.g., 100 ng/mL). Include a negative control with serum-free RPMI only.

-

Add 100 µL of the pre-incubated PBMC suspension to the upper chamber of the Transwell insert.

-

Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by collecting the cells and counting them using a hemocytometer, a cell counter, or a flow cytometer. Alternatively, a viability reagent like CellTiter-Glo® can be added to the lower chamber and luminescence measured.

-

Calculate the percentage of migration relative to the total number of cells added to the upper chamber.

Protocol 4: Analysis of Cytokine Production from this compound Treated PBMCs

Materials:

-

Isolated PBMCs

-

This compound

-

Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) (as a stimulant)

-

Complete RPMI medium

-

24-well cell culture plate

-

ELISA kits or Cytometric Bead Array (CBA) kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ)

Procedure:

-

Seed 5 x 10⁵ PBMCs in 500 µL of complete RPMI per well in a 24-well plate.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 2) or vehicle control for 1 hour at 37°C.

-

Stimulate the cells with a pro-inflammatory agent such as LPS (e.g., 100 ng/mL) or a T-cell mitogen like PHA (e.g., 5 µg/mL). Include an unstimulated control.

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of the desired cytokines in the supernatant using ELISA or CBA according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on cytokine production in both resting and stimulated PBMCs.

References

- 1. The Anti-inflammatory Effect of the CXCR4 Antagonist-N15P Peptide and Its Modulation on Inflammation-Associated Mediators in LPS-Induced PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMD3100 sensitizes acute lymphoblastic leukemia cells to chemotherapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KRH-1636 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of KRH-1636, a potent and selective CXCR4 antagonist, primarily focusing on its application in anti-HIV-1 studies. The following protocols are based on published preclinical research and are intended to guide the design of future in vivo experiments.

Mechanism of Action

This compound is a nonpeptide small molecule that acts as a specific antagonist for the CXC chemokine receptor 4 (CXCR4).[1][2][3] CXCR4 is a critical coreceptor for T-cell line-tropic (X4) strains of HIV-1 to enter and infect host cells.[1][2] this compound functions by inhibiting the binding of the natural ligand, stromal cell-derived factor 1α (SDF-1α), to CXCR4, thereby blocking viral entry and subsequent membrane fusion.[1][2][3] This action prevents the replication of X4 HIV-1 strains.[1][2] Furthermore, this compound has been shown to abrogate SDF-1α-induced intracellular calcium mobilization, a key signaling event downstream of CXCR4 activation.[1]

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in in vivo animal models.

Table 1: In Vivo Dosage and Administration of this compound

| Animal Model | Administration Route | Dosage | Study Purpose | Reference |

| SCID Mice (with human PBL) | Intraperitoneal (i.p.) | 0.1 ml of 2 mM solution | Long-term anti-HIV-1 efficacy | [1] |

| SCID Mice (with human PBL) | Intraperitoneal (i.p.) | 0.2 ml | Short-term anti-HIV-1 efficacy | [1] |

| Male Wistar Rats | Intraduodenal | 200 mg/kg | Pharmacokinetic/absorbability study | [1] |

| Rats | Intravenous (i.v.) | 1.5 mg/kg per day for 4 days | Acute toxicology | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intraduodenal Administration)

| Compound | Bioavailability | Plasma Concentration (at 60 min) | Serum EC50 (at 60 min) | Serum EC90 (at 60 min) |

| This compound | ~7% | 30.6 µM | 0.18% | 0.27% |

| Methansulfonated this compound | ~69% | Not reported | Not reported | Not reported |

Experimental Protocols

Protocol 1: Long-Term Anti-HIV-1 Efficacy in a Human PBL/SCID Mouse Model

This protocol is designed to assess the long-term efficacy of this compound in inhibiting X4 HIV-1 replication in a humanized mouse model.

Materials:

-

SCID mice

-

Human peripheral blood mononuclear cells (PBMCs)

-

Recombinant human IL-4 (rIL-4)

-

TMβ-1 (to be administered prior to PBMC inoculation)

-

This compound solution (2 mM)

-

NL4-3 strain of HIV-1

-

Control medium

-

Equipment for intraperitoneal and intrasplenic injections

-

Materials for plasma and peritoneal lavage fluid collection

-

HIV-1 p24 antigen assay kit

Procedure:

-

Construct human PBL/SCID mice via either intraperitoneal or intrasplenic inoculation of PBMCs. For intrasplenic inoculation, transplant 1.5 x 10^6 PBMCs with 0.4 µg of rIL-4 two days after TMβ-1 treatment.

-

On the same day as PBMC transplantation, administer 0.1 ml of a 2 mM solution of this compound or a control medium intraperitoneally.

-

One day later, challenge the mice with an intraperitoneal injection of the NL4-3 HIV-1 strain (0.2 ml of 1 x 10^4 tissue culture 50% infective dose per ml).

-

From day 1 to day 4 post-infection, administer repeated daily intraperitoneal doses of this compound or the control medium.

-

On day 4 post-infection, administer 0.2 µg of rIL-4 intraperitoneally.

-

On day 12 post-infection, collect plasma and peritoneal lavage fluid.

-

Assay the collected samples for HIV-1 p24 antigen to determine the level of viral replication.

Protocol 2: Short-Term In Vivo Anti-HIV-1 Assay

This protocol evaluates the immediate effect of this compound on HIV-1 infection in vivo.

Materials:

-

SCID mice

-

TMβ-1

-

This compound solution

-

Activated human PBMCs (stimulated with anti-CD3/anti-CD28 antibody)

-

HIV-1 (1–2 × 10^3 tissue culture 50% infective dose)

-

IL-2-containing medium

-

Equipment for intraperitoneal injections and peritoneal lavage

-

HIV-1 p24 antigen assay kit

Procedure:

-

Treat mice with TMβ-1.

-

Twenty-four hours later, administer 0.2 ml of this compound solution intraperitoneally.

-

After 30 minutes, administer 4 x 10^6 activated PBMCs that have been infected with HIV-1 for 2 hours.

-

Collect cells from the peritoneal lavage fluid.

-

Culture the collected cells in a medium containing 20 units/ml of IL-2.

-

After nine days of culture, perform a p24 antigen assay on the culture supernatants to measure viral replication.

Protocol 3: Pharmacokinetic Study in Rats

This protocol is for determining the duodenal absorption and plasma concentration of this compound.

Materials:

-

Male Wistar rats (6 weeks old)

-

This compound

-

45% hydroxypropyl-β-cyclodextrin (vehicle)

-

Anesthetic (e.g., diethyl ether)

-

Surgical tools for pylorus ligation

-

Tube for intraduodenal administration

-

Equipment for blood collection

-

Liquid chromatography-mass spectrometry (LC-MS) for plasma concentration analysis

-

MTT assay for anti-HIV-1 activity in serum

Procedure:

-

Acclimate rats for at least one week.

-

Fast the rats for approximately 18 hours before administration.

-

Anesthetize the rats and perform a pylorus ligation.

-

Dissolve this compound in 45% hydroxypropyl-β-cyclodextrin.

-

Administer the this compound solution into the duodenum via a tube at a dose of 200 mg/kg.

-

Collect blood samples at various time points.

-

Separate plasma and serum from the blood samples.

-

Determine the concentration of this compound in the plasma using LC-MS.

-

Assess the anti-HIV-1 activity of the serum using an MTT assay with MT-4 cells.

Visualizations

Caption: Mechanism of this compound action in preventing HIV-1 entry.

Caption: Workflow for in vivo anti-HIV-1 efficacy testing of this compound.

References

- 1. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A duodenally absorbable CXC chemokine receptor 4 antagonist, this compound, exhibits a potent and selective anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

Application Note: A Protocol for Assessing KRH-1636 Inhibition of CXCL12-Induced Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine C-X-C motif ligand 12 (CXCL12), also known as stromal cell-derived factor-1 (SDF-1), plays a crucial role in various physiological and pathological processes, including immune responses, inflammation, and cancer metastasis.[1] It exerts its effects primarily through its cognate G-protein coupled receptor, CXCR4.[2] The CXCL12/CXCR4 signaling axis is a key regulator of directed cell migration, or chemotaxis.[3] Dysregulation of this axis is implicated in the progression of numerous diseases, making it an attractive target for therapeutic intervention.[4] KRH-1636 is a potent and selective antagonist of the CXCR4 receptor, demonstrating potential in inhibiting CXCL12-mediated cellular responses.[5] This application note provides a detailed protocol for assessing the inhibitory activity of this compound on CXCL12-induced chemotaxis using a transwell migration assay, a widely accepted method for studying cell migration.[3]

Principle of the Assay

The transwell migration assay, also known as the Boyden chamber assay, utilizes a two-chamber system separated by a porous membrane. Cells are placed in the upper chamber, and a chemoattractant, in this case, CXCL12, is placed in the lower chamber. Cells migrate through the pores of the membrane towards the chemoattractant gradient. The inhibitory effect of this compound is quantified by measuring the reduction in the number of migrated cells in the presence of the compound compared to the vehicle control.

Data Presentation

The inhibitory effect of this compound on CXCL12-induced chemotaxis can be summarized in the following tables. Data is presented as the mean ± standard deviation from at least three independent experiments. AMD3100, a well-characterized CXCR4 antagonist, is included as a positive control.[6]

Table 1: Inhibition of CXCL12-Induced Jurkat Cell Chemotaxis by this compound and AMD3100

| Compound | Concentration (nM) | % Inhibition of Chemotaxis |

| Vehicle (DMSO) | 0.1% | 0 ± 5.2 |

| This compound | 1 | 15.3 ± 4.1 |

| 10 | 48.7 ± 6.5 | |

| 50 | 75.2 ± 5.8 | |

| 100 | 92.1 ± 3.9 | |

| 500 | 98.5 ± 1.2 | |

| AMD3100 | 1 | 12.8 ± 3.7 |

| 10 | 42.5 ± 5.1 | |

| 50 | 68.9 ± 7.2 | |

| 100 | 85.4 ± 4.3 | |

| 500 | 95.7 ± 2.5 |

Table 2: IC50 Values for Inhibition of CXCL12-Induced Jurkat Cell Chemotaxis

| Compound | IC50 (nM) |

| This compound | ~15 |

| AMD3100 | 51 ± 17[6] |

Mandatory Visualizations

Caption: Experimental workflow for assessing this compound inhibition of CXCL12-induced chemotaxis.

Caption: Simplified CXCL12/CXCR4 signaling pathway leading to chemotaxis.

Experimental Protocols

Materials and Reagents

-

Cell Line: Jurkat cells (human T lymphocyte cell line) with high CXCR4 expression.

-

Reagents:

-

Recombinant Human CXCL12/SDF-1α (carrier-free)

-

This compound

-

AMD3100 (positive control)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Calcein-AM or Crystal Violet stain

-

Paraformaldehyde (PFA)

-

-

Equipment:

-

Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size polycarbonate membrane)

-

24-well tissue culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (for fluorescence or absorbance)

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

-

Cell Culture

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Ensure cell viability is >95% before starting the experiment.

Chemotaxis Assay Protocol

-

Cell Preparation: a. Harvest Jurkat cells by centrifugation at 300 x g for 5 minutes. b. Wash the cells once with serum-free RPMI-1640 medium. c. Resuspend the cells in serum-free RPMI-1640 containing 0.5% BSA at a final concentration of 1 x 10^6 cells/mL. d. Prepare serial dilutions of this compound and AMD3100 in the cell suspension. Include a vehicle control (0.1% DMSO). e. Pre-incubate the cells with the compounds or vehicle for 30-60 minutes at 37°C.

-